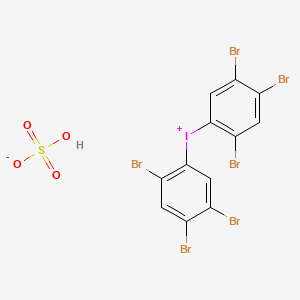
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is a chemical compound with the molecular formula C12H4Br6I·HO4S⁻. It is known for its use as an intermediate in the synthesis of various polybrominated diphenyl ethers, which are commonly used as flame retardants.
准备方法
The synthesis of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate typically involves the reaction of 2,4,5-tribromophenyl iodide with a suitable oxidizing agent in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
化学反应分析
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polybrominated diphenyl ethers, which are important flame retardants.
Biology: It is studied for its potential effects on biological systems, particularly its hepatotoxicity.
Medicine: Research is ongoing to understand its potential impacts on human health, especially during pregnancy.
Industry: It is used in the production of flame retardants for various materials.
作用机制
The mechanism of action of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate involves its interaction with molecular targets in biological systems. It can disrupt cellular processes by interacting with enzymes and other proteins, leading to hepatotoxic effects. The pathways involved in its action are still under investigation, but it is known to affect liver function and potentially other organs .
相似化合物的比较
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether used as a flame retardant.
2,4,5-Tribromophenyl iodide: A precursor in the synthesis of this compound.
Other iodonium salts: Compounds with similar iodonium groups but different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
属性
分子式 |
C12H5Br6IO4S |
|---|---|
分子量 |
851.6 g/mol |
IUPAC 名称 |
bis(2,4,5-tribromophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H4Br6I.H2O4S/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
TYDYINVYCAVHAD-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C(=CC(=C1Br)[I+]C2=C(C=C(C(=C2)Br)Br)Br)Br)Br.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


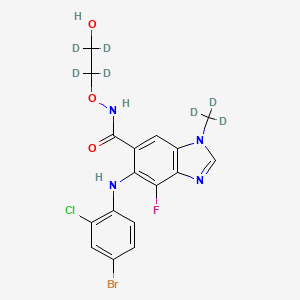
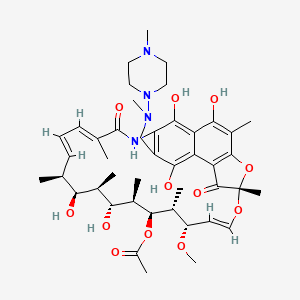
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
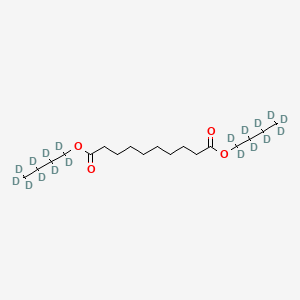
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
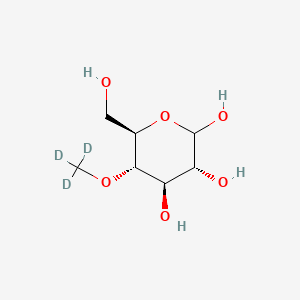
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
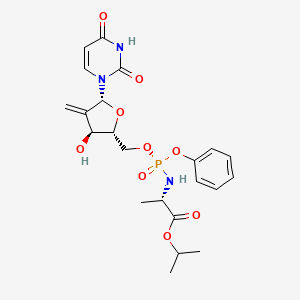
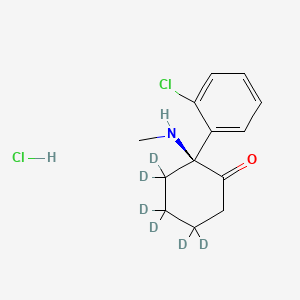
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
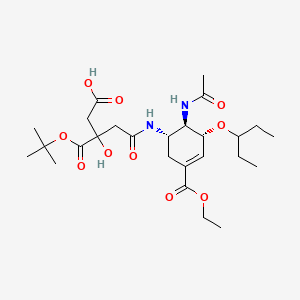
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
